2-(1H-1,2,3-triazol-1-yl)pyridine
Übersicht
Beschreibung
2-(1H-1,2,3-triazol-1-yl)pyridine, commonly known as TPy, is a heterocyclic compound that has gained significant attention in the field of chemical research due to its unique chemical properties and potential applications in various fields. TPy is a pyridine derivative containing a triazole ring, which makes it highly versatile and useful in a wide range of applications.
Wissenschaftliche Forschungsanwendungen
TPy has numerous potential applications in scientific research, including as a ligand in coordination chemistry, a building block for the synthesis of organic compounds, and a fluorescent probe for biological imaging. TPy can also be used as a catalyst for various reactions, such as the hydrogenation of alkenes and the oxidation of alcohols. Additionally, TPy has been studied for its potential use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Wirkmechanismus
The mechanism of action of TPy depends on the specific application and use. As a ligand in coordination chemistry, TPy binds to metal ions through its nitrogen atoms, forming coordination complexes. As a building block for the synthesis of organic compounds, TPy can be incorporated into various organic molecules, imparting its unique properties to the final product. As a fluorescent probe for biological imaging, TPy emits fluorescence when excited by light, allowing for the visualization of biological structures and processes.
Biochemische Und Physiologische Effekte
TPy has been studied for its potential biochemical and physiological effects, including its cytotoxicity and antioxidant activity. TPy has been shown to exhibit cytotoxicity towards cancer cells, making it a potential candidate for cancer therapy. Additionally, TPy has been shown to possess antioxidant activity, which may have potential applications in the treatment of oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using TPy in lab experiments include its versatility, ease of synthesis, and unique chemical properties. TPy can be easily synthesized using a variety of methods, and its unique chemical properties make it useful in a wide range of applications. However, the limitations of using TPy in lab experiments include its potential toxicity and the need for further research to fully understand its properties and potential applications.
Zukünftige Richtungen
There are numerous future directions for research on TPy, including its use in the development of new coordination complexes, organic compounds, and fluorescent probes for biological imaging. Additionally, further research is needed to fully understand the potential biochemical and physiological effects of TPy, as well as its potential applications in cancer therapy and oxidative stress-related diseases. Overall, TPy is a promising compound with numerous potential applications in scientific research.
Eigenschaften
CAS-Nummer |
118078-97-0 |
---|---|
Produktname |
2-(1H-1,2,3-triazol-1-yl)pyridine |
Molekularformel |
C7H6N4 |
Molekulargewicht |
146.15 g/mol |
IUPAC-Name |
2-(triazol-1-yl)pyridine |
InChI |
InChI=1S/C7H6N4/c1-2-4-8-7(3-1)11-6-5-9-10-11/h1-6H |
InChI-Schlüssel |
CPUDLFSMVVGOOP-UHFFFAOYSA-N |
SMILES |
C1=CC=NC(=C1)N2C=CN=N2 |
Kanonische SMILES |
C1=CC=NC(=C1)N2C=CN=N2 |
Synonyme |
Pyridine, 2-(1H-1,2,3-triazol-1-yl)- (9CI) |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.